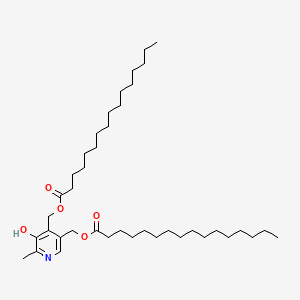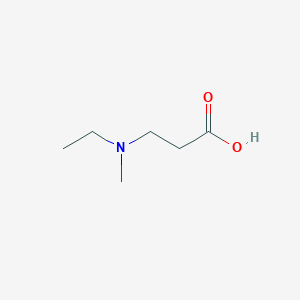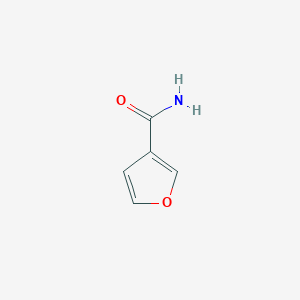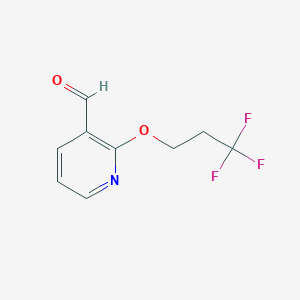
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate” often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound likely contains a five-membered ring with carbon, oxygen, and potentially other atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction typically involves a boron compound and a halide compound in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
Similar compounds can participate in a variety of chemical reactions. For example, they may undergo oxidation, reduction, or substitution reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxamic Acid Derivatives
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is used in the synthesis of N-(3,4-dichlorophenyl)methyl oxamic acid , a compound with potential biological activity. The process involves the reaction of the ethyl ester with ethanol, NaOH, and water, followed by acidification and extraction . This synthesis route is significant for producing intermediates that can be further modified for various biological applications.
Antiviral Agents
Indole derivatives, which can be synthesized from compounds like Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, have shown promise as antiviral agents . Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting the potential of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate as a precursor in antiviral research .
Anti-inflammatory Applications
The indole nucleus, which can be derived from Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, is found in many bioactive compounds with anti-inflammatory properties . These compounds can bind with high affinity to multiple receptors, making them valuable in the development of new anti-inflammatory drugs .
Anticancer Research
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate may serve as a starting material for the synthesis of indole-based compounds with anticancer activities . The indole scaffold is integral to many synthetic drug molecules, and its derivatives are being explored for their potential to treat various forms of cancer .
Antimicrobial and Antitubercular Activities
Research into indole derivatives also includes their use as antimicrobial and antitubercular agents . Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate could be used to synthesize these derivatives, which are of interest due to their broad-spectrum biological activities and potential therapeutic applications .
Synthesis of Carbodithioate Derivatives
This compound is also involved in the synthesis of new carbodithioate derivatives . These derivatives have been designed and synthesized for various applications, including potential biological activities. The structural novelty of these compounds makes them a valuable addition to the field of medicinal chemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDIJUCDVTBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592568 |
Source


|
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
342636-46-8 |
Source


|
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



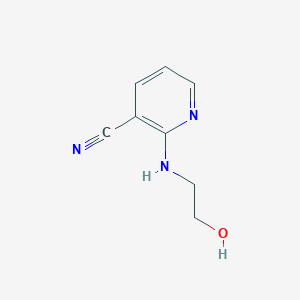

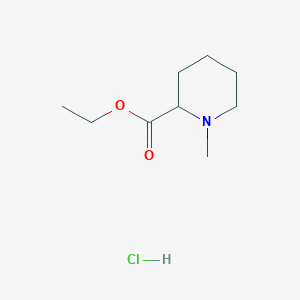
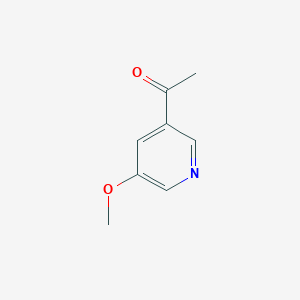

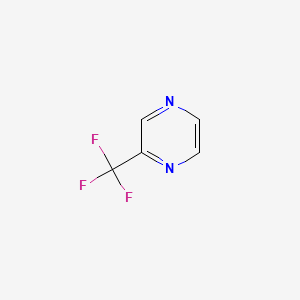
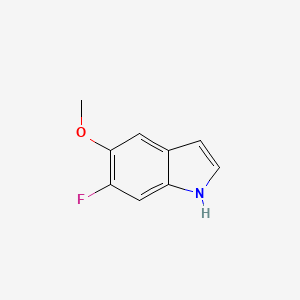
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
